

what is Cy3-PEG8-Alkyne

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Compound of Interest

Compound Name: Cy3-PEG8-Alkyne

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An In-depth Technical Guide to **Cy3-PEG8-Alkyne** for Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG8-Alkyne is a fluorescent probe combining the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a flexible eight-unit polyethylene glycol (PEG) spacer. This molecule is specifically designed for bioorthogonal labeling applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its principal application lies in the covalent attachment of the Cy3 fluorophore to azide-modified biomolecules, enabling their visualization and tracking in a wide range of biological and biomedical research settings. The PEG spacer enhances the water solubility and reduces steric hindrance of the dye, improving its accessibility to target molecules in aqueous environments.

Chemical and Physical Properties

The key characteristics of **Cy3-PEG8-Alkyne** are summarized in the table below, providing essential data for experimental design and data analysis.

Property	Value
Molecular Formula	C ₄₉ H ₇₂ ClN ₃ O ₉
Molecular Weight	882.56 g/mol
Excitation Maximum (λ _{ex})	~555 nm
Emission Maximum (λ _{em})	~570 nm
Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹ at λ _{ex}
Quantum Yield	~0.31
Appearance	Red solid
Solubility	Soluble in DMSO, DMF, and water

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cy3-PEG8-Alkyne is primarily utilized in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the Cy3 probe and an azide group on a target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, making it ideal for labeling complex biological samples. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.

Experimental Protocols

Below are detailed protocols for the labeling of azide-modified proteins and for the metabolic labeling and imaging of cellular glycans using **Cy3-PEG8-Alkyne**.

Labeling of Azide-Modified Proteins

This protocol outlines the general steps for conjugating **Cy3-PEG8-Alkyne** to a protein that has been modified to contain an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG8-Alkyne**
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- THPTA stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water)
- Protein purification tools (e.g., size-exclusion chromatography columns or dialysis cassettes)

Protocol:

- Prepare a stock solution of **Cy3-PEG8-Alkyne**: Dissolve **Cy3-PEG8-Alkyne** in DMSO to a final concentration of 10 mM.
- Prepare the protein solution: Dilute the azide-modified protein in buffer to a final concentration of 1-5 mg/mL.
- Prepare the catalyst premix: In a separate tube, mix the CuSO_4 and THPTA stock solutions. For a typical reaction, a final concentration of 1 mM CuSO_4 and 5 mM THPTA is used.
- Set up the labeling reaction: In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein solution
 - **Cy3-PEG8-Alkyne** stock solution (a 5-20 fold molar excess over the protein is recommended)
 - Catalyst premix
- Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

- Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified Cy3-labeled protein.

Metabolic Labeling and Imaging of Cellular Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with **Cy3-PEG8-Alkyne** for imaging.^{[1][2][3]}

Materials:

- Cell culture medium
- Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)
- **Cy3-PEG8-Alkyne**
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Click reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Nuclear stain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

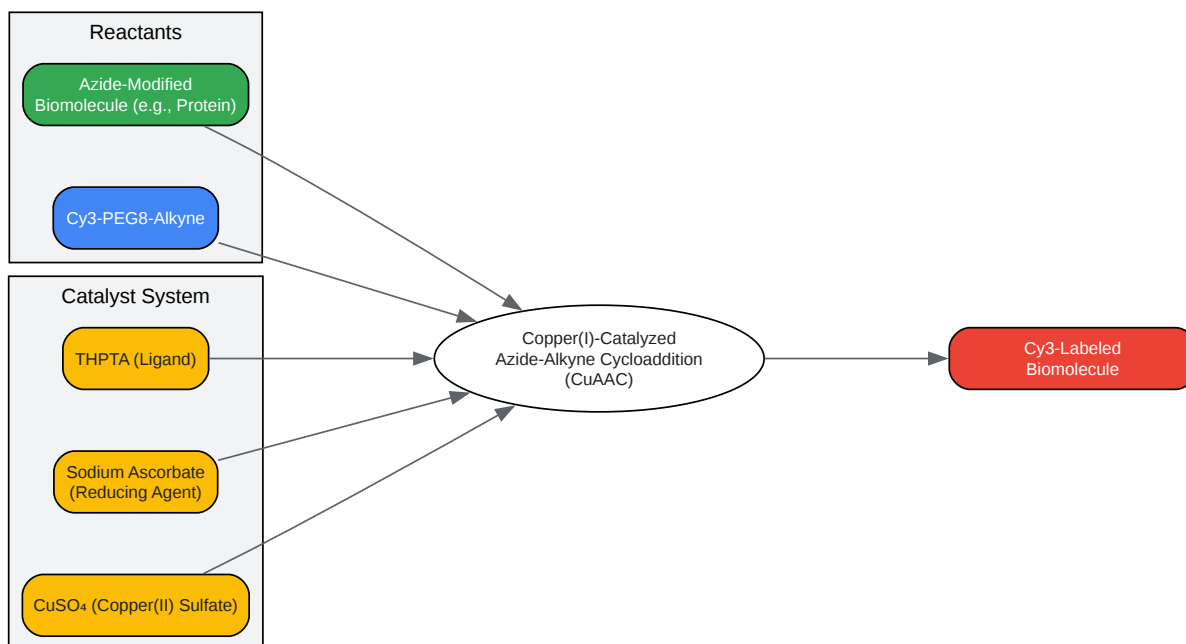
Protocol:

- Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar analog (e.g., 25-50 µM Ac₄GalNAz) for 24-48 hours to allow for metabolic incorporation into cellular glycans.

- **Cell Fixation:** Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- **Click Reaction:** Wash the permeabilized cells and incubate with the click reaction cocktail containing **Cy3-PEG8-Alkyne** (e.g., 5-20 μ M) for 30-60 minutes at room temperature, protected from light.
- **Washing:** Wash the cells extensively with a wash buffer to remove unreacted reagents.
- **Nuclear Staining:** Counterstain the cell nuclei with DAPI for 5-10 minutes.
- **Mounting and Imaging:** Wash the cells, mount the coverslips on microscope slides using an appropriate mounting medium, and image using a fluorescence microscope with filters suitable for Cy3 and DAPI.

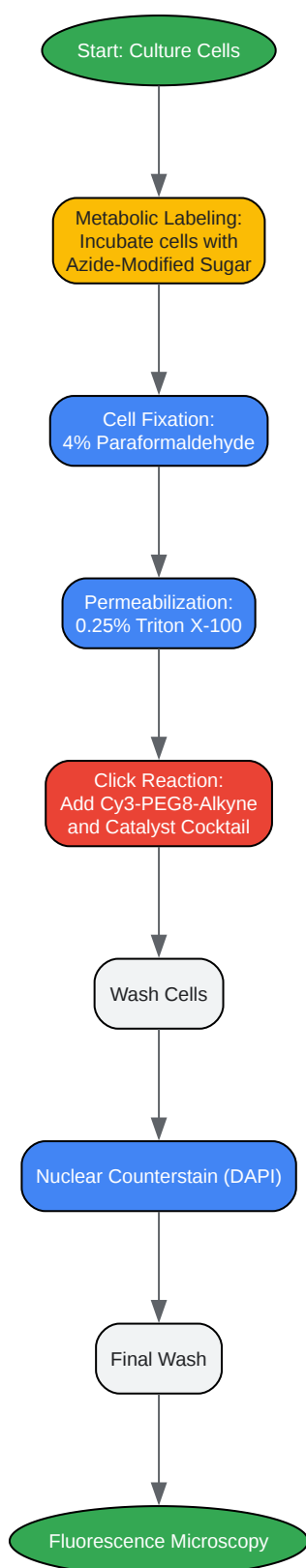
Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow involving **Cy3-PEG8-Alkyne**.



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Caption: Chemical principle of CuAAC using **Cy3-PEG8-Alkyne**.



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Caption: Workflow for imaging glycans using **Cy3-PEG8-Alkyne**.

Applications in Research and Drug Development

The versatility of **Cy3-PEG8-Alkyne** makes it a valuable tool in various research areas:

- **Proteomics:** Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.
- **Glycobiology:** Visualization and analysis of glycans in cells and tissues, which is crucial for understanding cell signaling, immune responses, and disease progression.^{[1][2]}
- **Cell Biology:** Tracking the localization and dynamics of biomolecules within living or fixed cells.
- **Drug Development:** In the development of antibody-drug conjugates (ADCs), click chemistry can be used for the site-specific conjugation of drugs to antibodies. Fluorescent probes like **Cy3-PEG8-Alkyne** can be used to optimize and characterize these conjugation reactions.
- **High-Throughput Screening:** The robust and simple nature of click chemistry makes it suitable for automated and high-throughput labeling and detection assays.

Conclusion

Cy3-PEG8-Alkyne is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Its excellent photophysical properties, enhanced solubility, and the high efficiency of the CuAAC reaction make it an indispensable tool for researchers and scientists in various fields, from fundamental cell biology to advanced drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of **Cy3-PEG8-Alkyne** in a wide range of experiments.

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